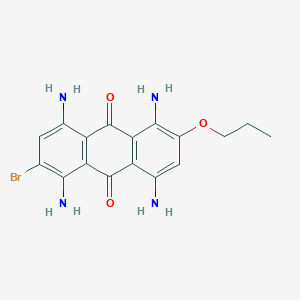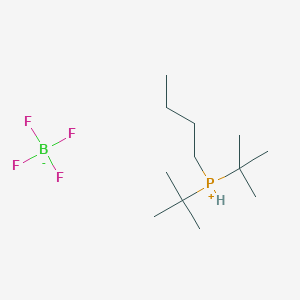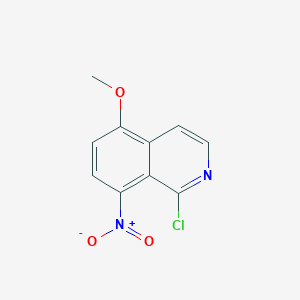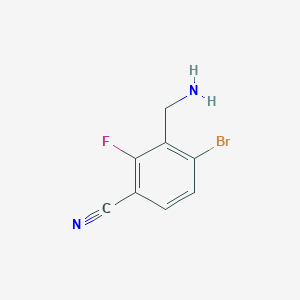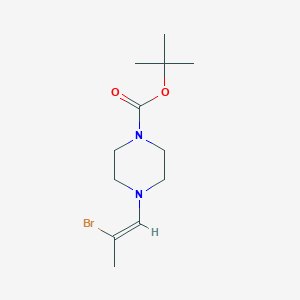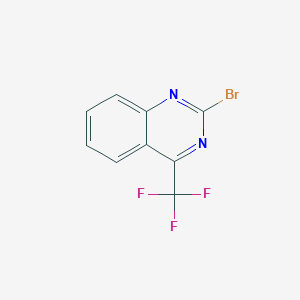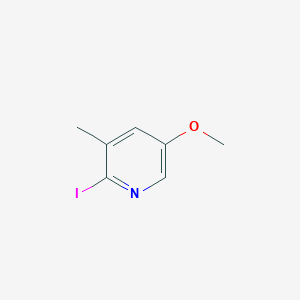
2-Iodo-5-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5-methoxy-3-methylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8INO It is a derivative of pyridine, where the pyridine ring is substituted with iodine, methoxy, and methyl groups at positions 2, 5, and 3, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxy-3-methylpyridine typically involves the iodination of 5-methoxy-3-methylpyridine. One common method is the electrophilic substitution reaction, where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Iodo-5-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products like 2-azido-5-methoxy-3-methylpyridine or 2-cyano-5-methoxy-3-methylpyridine.
Oxidation: Products like this compound-4-carboxaldehyde or this compound-4-carboxylic acid.
Reduction: Products like 2-methoxy-3-methylpyridine or this compound-4-amine.
科学的研究の応用
2-Iodo-5-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-Iodo-5-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
2-Iodo-5-methoxy-3-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activities. The presence of different halogens can influence the compound’s electronic properties, steric effects, and overall stability, making each derivative unique in its applications and behavior.
特性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
2-iodo-5-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
InChIキー |
IQZWUKFUESZSGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
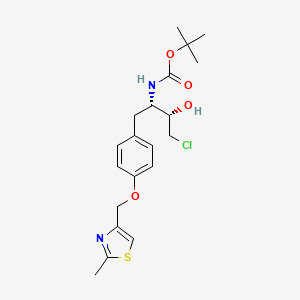
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
